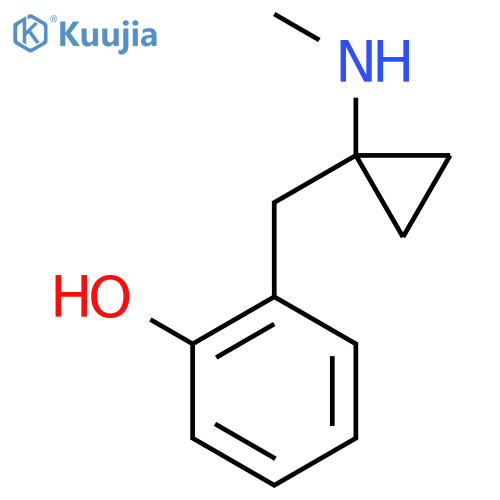

Cas no 1542712-06-0 (2-{1-(methylamino)cyclopropylmethyl}phenol)

1542712-06-0 structure

商品名:2-{1-(methylamino)cyclopropylmethyl}phenol

2-{1-(methylamino)cyclopropylmethyl}phenol 化学的及び物理的性質

名前と識別子

-

- 2-{1-(methylamino)cyclopropylmethyl}phenol

- 1542712-06-0

- EN300-1859759

- 2-{[1-(methylamino)cyclopropyl]methyl}phenol

-

- インチ: 1S/C11H15NO/c1-12-11(6-7-11)8-9-4-2-3-5-10(9)13/h2-5,12-13H,6-8H2,1H3

- InChIKey: PGLYEUSZSKRDLX-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC=CC=1CC1(CC1)NC

計算された属性

- せいみつぶんしりょう: 177.115364102g/mol

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 32.3Ų

2-{1-(methylamino)cyclopropylmethyl}phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859759-10.0g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 10g |

$4852.0 | 2023-06-03 | ||

| Enamine | EN300-1859759-1.0g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 1g |

$1129.0 | 2023-06-03 | ||

| Enamine | EN300-1859759-5.0g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 5g |

$3273.0 | 2023-06-03 | ||

| Enamine | EN300-1859759-0.5g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1859759-2.5g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1859759-1g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1859759-5g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1859759-0.05g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1859759-0.25g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1859759-0.1g |

2-{[1-(methylamino)cyclopropyl]methyl}phenol |

1542712-06-0 | 0.1g |

$993.0 | 2023-09-18 |

2-{1-(methylamino)cyclopropylmethyl}phenol 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1542712-06-0 (2-{1-(methylamino)cyclopropylmethyl}phenol) 関連製品

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量